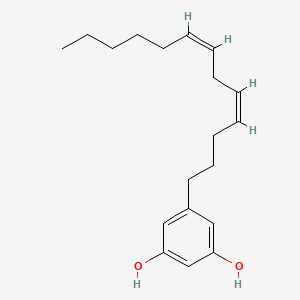

5-Trideca-4,7-dienyl-benzene-1,3-diol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H28O2 |

|---|---|

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

5-[(4Z,7Z)-trideca-4,7-dienyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3/b7-6-,10-9- |

Clave InChI |

DWGFCVWXMWMPHS-HZJYTTRNSA-N |

SMILES |

CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCC1=CC(=CC(=C1)O)O |

SMILES canónico |

CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O |

Sinónimos |

(Z,Z)-5-(trideca-4,7-dienyl)resorcinol |

Origen del producto |

United States |

Natural Occurrence and Isolation Studies of 5 Trideca 4,7 Dienyl Benzene 1,3 Diol

Isolation and Identification from Lithraea molleoides (Anacardiaceae)

The primary and most well-documented natural source of 5-Trideca-4,7-dienyl-benzene-1,3-diol is the South American plant Lithraea molleoides nih.govresearchgate.net. This species, a tree commonly known as "chichita" or "molle de Córdoba," grows in Argentina, Brazil, and Uruguay researchgate.net. Bioassay-guided fractionation of extracts from this plant led to the identification of this novel 5-alkyl resorcinol (B1680541) nih.govresearchgate.net. Its chemical structure was rigorously established using a combination of spectroscopic methods, including UV, IR, MS, and various NMR techniques (¹H-NMR, ¹³C-NMR, COSY) nih.govresearchgate.net. The compound is often cited as a major component of L. molleoides extracts and is linked to many of the plant's reported biological activities researchgate.net.

The isolation of this compound from the plant material, specifically the leaves of L. molleoides, involves a systematic extraction and fractionation process. Initial extraction is typically performed using a solvent of intermediate polarity, such as dichloromethane (B109758) nih.govresearchgate.net.

A standard procedure is as follows:

Air-dried and powdered leaves of L. molleoides are subjected to exhaustive extraction with dichloromethane at room temperature.

The resulting extract is concentrated under reduced pressure, yielding a viscous, dark syrup researchgate.net.

This crude extract then undergoes fractionation to separate its components based on their physicochemical properties. A common method is column chromatography using Sephadex LH-20, a size-exclusion chromatography resin that separates molecules based on their size researchgate.net.

The table below summarizes a typical fractionation of the crude extract.

| Fractionation Step | Description | Solvents Used | Result |

| Initial Extraction | Maceration of dried, powdered leaves. | Dichloromethane (CH₂Cl₂) | Crude syrupous extract |

| Column Chromatography | Separation of the crude extract into fractions. | CH₂Cl₂ and CH₂Cl₂:MeOH (1:1) | Multiple fractions (e.g., 7 fractions) |

This interactive table is based on methodologies described in scientific literature researchgate.net.

Following initial fractionation, further purification is required to isolate this compound in its pure form. This is achieved through a series of chromatographic techniques.

Sephadex LH-20 Column Chromatography: As mentioned, this is a crucial step for the initial separation of the crude dichloromethane extract. The fractions containing the target compound are identified through bioassays or analytical methods like thin-layer chromatography researchgate.net.

High-Performance Liquid Chromatography (HPLC): While specific preparative HPLC conditions for this exact compound are not detailed in the primary isolation papers, it is a standard technique used for the final purification of individual alkylphenols from complex mixtures obtained from other Anacardiaceae species, such as cashew nih.gov. It is highly probable that similar reversed-phase HPLC techniques are employed to achieve the high purity of this compound required for spectroscopic analysis and biological testing.

Occurrence in Other Plant Species and Biological Systems

While this compound is definitively identified in Lithraea molleoides, its presence in other species is not well-documented. However, the broader class of compounds to which it belongs, alkylresorcinols (also known as resorcinolic lipids), are known chemotaxonomic markers for the Anacardiaceae family and are also found in other plants, bacteria, and fungi researchgate.netresearchgate.netnih.gov.

Alkylresorcinols with varying side chain lengths and degrees of saturation have been identified in:

Anacardiaceae family: Including mango (Mangifera indica) peels and cashew nut shells (Anacardium occidentale) nih.govresearchgate.netmdpi.com. For example, mango peels contain a complex mixture of 5-alk(en)ylresorcinols, but the dominant homologues typically have C17 side chains researchgate.net.

Cereals: High concentrations are found in the outer layers of rye, wheat, and triticale grains.

Other Plants: Species like Ginkgo biloba also contain these phenolic lipids.

To date, the specific combination of a C13 alkyl chain with double bonds at the 4th and 7th positions appears to be characteristic of Lithraea molleoides, based on available scientific literature.

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound follows the general pathway established for other 5-n-alkylresorcinols. This process is catalyzed by a specialized type III polyketide synthase (PKS) enzyme, often referred to as an alkylresorcinol synthase (ARS) nih.govnih.gov.

The key steps in the biosynthesis are:

Initiation: The synthesis begins with a specific fatty acyl-coenzyme A (CoA) "starter" unit. For this compound, the presumed starter unit is a trideca-4,7-dienoyl-CoA.

Elongation: The starter unit is then elongated through the sequential, decarboxylative condensation of several "extender" units, which are typically malonyl-CoA nih.gov. The PKS enzyme catalyzes the head-to-tail linkage of these acetate (B1210297) units to the growing polyketide chain rasmusfrandsen.dk.

Cyclization and Aromatization: After the polyketide chain reaches the correct length, the enzyme catalyzes an intramolecular C2-C7 aldol (B89426) condensation, which forms the characteristic 1,3-dihydroxybenzene (resorcinol) ring, releasing the final product nih.gov.

Trideca-4,7-dienoyl-CoA (Starter Unit) + 3 x Malonyl-CoA (Extender Units) ---(Alkylresorcinol Synthase)---> This compound

This pathway highlights how plants create a diverse array of phenolic lipids by varying the fatty acyl-CoA starter unit, leading to different alkyl chain lengths and saturation patterns observed in nature nih.govnih.gov.

Structural Elucidation and Analytical Characterization of 5 Trideca 4,7 Dienyl Benzene 1,3 Diol

Application of Spectroscopic Techniques for Structure Determination

The molecular structure of 5-trideca-4,7-dienyl-benzene-1,3-diol was established through the comprehensive application of several spectroscopic methods. conicet.gov.ar Bioassay-guided fractionation of a dichloromethane (B109758) extract from the leaves of Lithraea molleoides led to the isolation of this novel 5-alkylresorcinol. nih.govresearchgate.net The elucidation of its structure was based on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. conicet.gov.ar

NMR spectroscopy was pivotal in defining the connectivity of the atoms in this compound.

¹H-NMR Spectroscopy: While the full detailed proton NMR data is not available in the provided search results, the analysis of the ¹H–¹H COSY (Correlation Spectroscopy) spectrum was crucial in combination with ¹³C-NMR to identify the compound as 1,3-dihydroxy-5-(tridec-4',7'-dienyl)-benzene. conicet.gov.ar Generally, for alkylresorcinols, the aromatic protons of the resorcinol (B1680541) moiety appear in the range of 6.0-7.0 ppm. mdpi.comlibretexts.orglibretexts.org The protons on the benzylic carbon, the carbon attached to the benzene (B151609) ring, typically resonate around 2.0-3.0 ppm. libretexts.org The olefinic protons of the dienyl chain would be expected in the 5.0-6.0 ppm region.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum confirmed the presence of a 1,3,5-substituted benzene ring. conicet.gov.ar Key chemical shifts were observed and assigned as detailed in the table below.

| Carbon Atom | Chemical Shift (ppm) |

| C1, C3 | 156.7 |

| C4, C6 | 108.7 |

| C2 | 103.0 |

| C5 | 108.0 |

| Data sourced from Ruffa et al., 2004 conicet.gov.ar |

COSY: The use of ¹H–¹H COSY was instrumental in establishing the correlations between protons, which, when combined with the ¹³C data, allowed for the complete structural assignment of the dienyl side chain and its attachment to the resorcinol ring. conicet.gov.ar

Mass spectrometry was used to determine the molecular weight and formula of the compound.

| Ion | m/z (Daltons) | Description |

| [M+] | 288.40 | Molecular Ion |

| [C₇H₈O₂]+ | 124 | Base peak, characteristic of diphenol derivatives |

| Data sourced from Ruffa et al., 2004 conicet.gov.ar |

The molecular formula was established as C₁₉H₂₈O₂ based on the high-resolution mass spectrometry data. conicet.gov.ar The base peak at m/z 124 is a characteristic fragmentation for resorcinol derivatives, corresponding to the cleavage of the alkyl chain. conicet.gov.ar

IR and UV spectroscopy provided information about the functional groups present in the molecule and the conjugated system.

Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands indicating the presence of a hydroxyl group on an aromatic ring (aryl hydroxy group) and aliphatic C-H bonds, as well as bands for C-C and C=C double bonds. conicet.gov.ar

Ultraviolet (UV) Spectroscopy: The UV spectrum in methanol (B129727) exhibited a maximum absorption (λmax) characteristic of an m-diphenol, confirming the resorcinol structure. conicet.gov.ar

| Spectroscopic Technique | Wavelength/Wavenumber |

| UV (in Methanol) | λmax = 274 nm (log ε = 0.55) |

| Data sourced from Ruffa et al., 2004 conicet.gov.ar |

Stereochemical Configuration and Isomerism of the Alkyl Chain

The name this compound implies the presence of two double bonds within the thirteen-carbon alkyl chain, specifically at the 4th and 7th positions. This structure gives rise to the possibility of stereoisomerism (cis/trans or E/Z isomerism) at each of the double bonds. The specific stereochemistry (e.g., (4Z,7Z), (4E,7Z), etc.) of the isolated natural product was not explicitly detailed in the provided search results. Determining the exact stereochemical configuration would typically require more advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, or comparison with synthesized stereochemically pure standards.

Advanced Analytical Methodologies for Purity Assessment and Quantification

While the initial isolation utilized column chromatography (Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC), modern analytical methods are employed for purity assessment and quantification of alkylresorcinols. conicet.gov.ar For related compounds, methods such as ultrahigh-pressure liquid chromatography (UHPLC) coupled with fluorescence, UV, or electrochemical detection (CoulArray) have been developed for high-resolution separation and sensitive quantification. acs.orgcapes.gov.br

For quantification, quantitative NMR (qNMR) has been demonstrated as a rapid method for determining the concentration of alkylresorcinols in various matrices by comparing the integral of a specific signal from the analyte with that of an internal standard. mdpi.com Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of alkylphenols and their derivatives, often employing derivatization to enhance detection. epa.govkuleuven.benih.gov Gas chromatography-mass spectrometry (GC-MS), sometimes after derivatization, is also a powerful tool for the analysis of these types of compounds. sigmaaldrich.comthermofisher.com

Synthetic Strategies and Chemical Modification of 5 Trideca 4,7 Dienyl Benzene 1,3 Diol

Total Synthesis Approaches for Alkylresorcinols and Structurally Related Benzenediols

The total synthesis of 5-trideca-4,7-dienyl-benzene-1,3-diol and other alkylresorcinols is a multi-step process that requires careful construction of both the resorcinol (B1680541) ring and the long alkyl side chain. nih.govnih.gov These compounds are naturally produced by a variety of organisms, including plants, bacteria, and fungi, through the action of type III polyketide synthases. nih.govnih.gov

The functionalization of the resorcinol ring is a critical step in the synthesis of this compound. The resorcinol moiety, 1,3-dihydroxybenzene, is highly reactive towards electrophilic substitution at positions 2, 4, and 6 due to the activating effect of the hydroxyl groups. mdpi.com While position 2 has the highest electron density, steric hindrance often leads to reactions occurring at positions 4 and 6. mdpi.com

Common methods for introducing the alkyl chain or a precursor to it onto the resorcinol ring include:

Friedel-Crafts Acylation: This reaction introduces an acyl group to the resorcinol ring, which can then be reduced to an alkyl group. For instance, reacting resorcinol with an appropriate acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can attach the side chain precursor. jmchemsci.comjmchemsci.com

Reaction with Aldehydes and Subsequent Reduction: Resorcinol can be condensed with an aldehyde, followed by reduction of the resulting intermediate to form the alkyl side chain.

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Negishi coupling, can be employed to attach the pre-formed alkyl or alkenyl chain to a halogenated resorcinol derivative.

A general approach to synthesizing 5-alkylresorcinols involves the condensation of 3,5-dimethoxy-phenylacetic acid with a long-chain aldehyde, followed by a series of reduction and demethylation steps. Another established method is the reaction of 3,5-dimethoxyphenyllithium with a long-chain alkyl halide.

A patented process describes the preparation of resorcinol derivatives by reacting a cyclohexane-1,3-dione with oxygen in the presence of a copper catalyst and a hydrogen halide. google.com This method provides an alternative route to the resorcinol core structure.

| Reaction Type | Description | Key Reagents | Reference |

| Friedel-Crafts Acylation | Introduction of an acyl group onto the resorcinol ring. | Acid chloride/anhydride, Lewis acid | jmchemsci.comjmchemsci.com |

| Condensation with Aldehyde | Formation of a C-C bond by reacting resorcinol with an aldehyde. | Aldehyde, Acid/Base catalyst | |

| Cross-Coupling Reactions | Formation of a C-C bond between a halogenated resorcinol and an organometallic reagent. | Palladium catalyst, Organoboron/Organozinc reagent | nih.gov |

| Cyclohexane-1,3-dione Aromatization | Conversion of a cyclohexanedione to a resorcinol derivative. | Oxygen, Copper catalyst, Hydrogen halide | google.com |

A key challenge in the synthesis of this compound is the stereoselective formation of the two double bonds in the trideca-4,7-dienyl side chain. The geometry of these double bonds is crucial for the compound's biological activity.

Several modern synthetic methods are available for the stereoselective construction of 1,3-dienes: researchgate.netmdpi.com

Wittig Reaction: This is a widely used method for forming carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.orgunigoa.ac.in By choosing the appropriate phosphonium (B103445) ylide and reaction conditions, the stereochemistry of the resulting alkene can be controlled. For the synthesis of (E,Z)-1,3-dienes, specific ylides and reaction protocols have been developed. researchgate.net Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that often provides excellent E-selectivity for the newly formed double bond.

Metathesis Reactions: Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM) using catalysts like Grubbs' or Schrock's catalysts, has become a powerful tool for the synthesis of complex alkenes and dienes. mdpi.com Enyne metathesis is another variant that can produce 1,3-dienes. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling of vinyl halides with vinylboron reagents can stereospecifically form 1,3-dienes. nih.gov

The synthesis of the trideca-4,7-dienyl side chain would likely involve a convergent approach, where the diene is constructed separately and then attached to the resorcinol ring. For example, a Wittig reaction between an appropriate aldehyde and a phosphonium ylide containing one of the double bonds could be used to form the diene system with the desired stereochemistry.

| Method | Stereochemical Outcome | Key Features | Reference |

| Wittig Reaction | (Z)- or (E)-selective depending on ylide and conditions | Versatile, widely used | masterorganicchemistry.comorganic-chemistry.orgunigoa.ac.in |

| Horner-Wadsworth-Emmons Reaction | Primarily (E)-selective | Often higher E-selectivity than Wittig | |

| Olefin Metathesis | Controlled by catalyst and substrate | Powerful for complex molecules | mdpi.com |

| Suzuki-Miyaura Coupling | Stereospecific | Requires pre-functionalized partners | nih.gov |

Derivatization and Analog Synthesis for Research Purposes

The synthesis of derivatives and analogs of this compound is essential for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological effects.

The long alkyl side chain is a primary target for modification. Changes to its length, degree of saturation, and the presence of functional groups can significantly impact the compound's properties.

Varying Chain Length: A series of analogs with different alkyl chain lengths can be synthesized to investigate the effect of lipophilicity on activity. nih.gov

Saturation/Unsaturation: The double bonds in the trideca-4,7-dienyl chain can be selectively hydrogenated to produce the corresponding mono-ene or fully saturated alkylresorcinol. This helps to determine the importance of the diene system.

Introduction of Functional Groups: Functional groups such as hydroxyl, carbonyl, or halogens can be introduced into the side chain to explore interactions with biological targets.

The resorcinol ring is another key pharmacophore that can be modified.

Etherification/Esterification: The hydroxyl groups can be converted to ethers or esters to modulate the compound's polarity and hydrogen-bonding capabilities. mdpi.com

Substitution on the Ring: Additional substituents can be introduced onto the aromatic ring to alter its electronic properties and steric profile. For example, methylation of one or both hydroxyl groups can be performed.

Replacement of the Resorcinol Ring: In some cases, the resorcinol ring can be replaced with other aromatic or heterocyclic systems to explore the necessity of the 1,3-dihydroxybenzene motif.

The synthesis of these derivatives often follows similar synthetic routes to the parent compound, with the modifications being introduced at an appropriate stage. For example, ester derivatives can be readily prepared by reacting the final compound with an acid chloride or anhydride. mdpi.com

Biological Activities and Mechanistic Insights of 5 Trideca 4,7 Dienyl Benzene 1,3 Diol

In Vitro Antiproliferative and Cytotoxic Research in Cancer Cell Models

Studies have demonstrated that 5-trideca-4,7-dienyl-benzene-1,3-diol exhibits cytotoxic effects against various human cancer cell lines. This has been primarily attributed to its ability to induce cell death, as evidenced by research on hepatocellular carcinoma, as well as pulmonary and mammary adenocarcinoma cell lines.

Impact on Hepatocellular Carcinoma Cell Lines

In vitro studies have confirmed the cytotoxic activity of this compound against the human hepatocellular carcinoma cell line, Hep G2. A study by López et al. (2005) reported that this compound demonstrated a significant inhibitory effect on the proliferation of Hep G2 cells. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 68 µM. nih.gov This finding highlights the compound's potential as a cytotoxic agent against liver cancer cells.

Effects on Pulmonary and Mammary Adenocarcinoma Cell Lines

The cytotoxic potential of this compound extends to other types of cancer cells. The same study by López et al. (2005) also investigated its effects on the human mucoepidermoid pulmonary carcinoma cell line, H292, and the mammary gland adenocarcinoma cell line, MCF-7. nih.gov The compound exhibited notable cytotoxicity against the pulmonary cancer cell line with an IC50 value of 63 µM. nih.gov In the case of the mammary adenocarcinoma cell line, the IC50 value was found to be 147 µM. nih.gov

Cytotoxic Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Hep G2 | Hepatocellular Carcinoma | 68 | nih.gov |

| H292 | Mucoepidermoid Pulmonary Carcinoma | 63 | nih.gov |

| MCF-7 | Mammary Gland Adenocarcinoma | 147 | nih.gov |

Cellular Mechanisms of Action: Apoptosis Induction and Pathways

While direct studies on the apoptotic mechanisms of this compound are limited, research on structurally related compounds, such as 5-methyl-1,3-benzenediol, provides valuable insights into its potential mode of action. A study on 5-methyl-1,3-benzenediol demonstrated that this related compound induces apoptosis in cancer cells. nih.gov The mechanism was found to involve the activation of the caspase cascade, a family of proteases that are crucial for programmed cell death, and the accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle. nih.gov It is plausible that this compound may exert its cytotoxic effects through a similar apoptotic pathway, although further specific research is required to confirm this.

Antibacterial Activity Investigations

In addition to its anticancer properties, this compound has been investigated for its potential to combat bacterial infections. Research has focused on its efficacy against both Gram-positive bacteria and its potential to modulate the virulence factors of pathogenic bacteria.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

A study by de la Parra et al. (2021) investigated the antibacterial activity of (Z,Z)-5-(trideca-4,7-dienyl)resorcinol against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial effects against both strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was 4 µg/mL for MSSA and 2 µg/mL for MRSA. The minimum bactericidal concentration (MBC), the lowest concentration that results in bacterial death, was 8 µg/mL for both strains. These findings suggest that this compound is a potent antibacterial agent against this clinically important Gram-positive pathogen.

Antibacterial Activity of (Z,Z)-5-(trideca-4,7-dienyl)resorcinol against Staphylococcus aureus

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| MSSA | 4 | 8 | nih.gov |

| MRSA | 2 | 8 | nih.gov |

Modulation of Virulence Factors in Pathogenic Bacteria (e.g., Proteus mirabilis)

Currently, there is a lack of direct scientific evidence from available research on the specific effects of this compound on the virulence factors of Proteus mirabilis. Proteus mirabilis is a Gram-negative bacterium known for causing complicated urinary tract infections, and its pathogenicity is attributed to a range of virulence factors. nih.govfrontiersin.org These include urease, which contributes to the formation of bladder and kidney stones; swarming motility, which allows for rapid colonization of surfaces; and the production of hemolysins and proteases that can damage host tissues. nih.govresearchgate.net While the impact of this compound on these specific virulence factors has not been elucidated, the demonstrated antibacterial activity of the compound against other bacteria suggests that this is a potential area for future investigation.

Synergistic and Additive Effects with Commercial Antibiotics

While direct studies on the synergistic effects of this compound with commercial antibiotics are not extensively documented in current literature, research on structurally related resorcinol (B1680541) derivatives suggests a potential for such interactions. For instance, studies have explored the synergism between other functionalized benzene-1,3-diol molecules and the polyene antibiotic Amphotericin B. These investigations have shown that certain 1,3,4-thiadiazole (B1197879) derivatives containing a resorcinol moiety can interact with Amphotericin B, leading to disaggregation of the antibiotic's toxic oligomers and a significant enhancement of its clinical efficacy. researchgate.nettritordeum.com This principle of molecular interaction, where a resorcinol-based compound modifies the aggregation state and efficacy of an antibiotic, suggests a promising, though yet unexplored, area of investigation for this compound.

Mechanistic Hypotheses: Bacterial Cell Membrane Interaction and Biofilm Inhibition

The primary mechanism of action for 5-alkylresorcinols is widely hypothesized to be their interaction with biological membranes. conicet.gov.arnih.gov The amphiphilic nature of these molecules, possessing a polar resorcinol head and a nonpolar alkyl tail, allows them to insert into the lipid bilayer of cell membranes. This incorporation is believed to alter membrane structure and function. nih.gov

Key mechanistic points include:

Structural Modification of Membranes: Alkylresorcinols are thought to act as structural modifiers, increasing membrane viscosity and affecting fluidity. nih.govnih.gov This can disrupt the function of integral membrane proteins and enzymes that are crucial for bacterial survival.

Increased Permeability: The insertion of these compounds can lead to increased membrane permeability, causing the leakage of vital intracellular components such as potassium ions. nih.gov

Biofilm Inhibition: Related phenolic compounds have demonstrated the ability to inhibit the formation of bacterial biofilms. For example, 4-allylbenzene-1,2-diol has been shown to prevent biofilm formation in Xanthomonas oryzae pathovar oryzae, a critical factor in its pathogenicity. nih.gov This action limits bacterial movement and reduces the production of protective extracellular polysaccharides (EPS). nih.gov

These mechanisms, primarily involving the disruption of the cell membrane's structural and functional integrity, are considered central to the antibacterial properties of the broader 5-alkylresorcinol class.

Antioxidant Capacity and Free Radical Scavenging Studies

Extracts of Lithraea molleoides, in which this compound is a major component, have been reported to possess antioxidant activity. researchgate.net This capacity is a well-established characteristic of phenolic compounds, which can donate hydrogen from their hydroxyl groups to neutralize free radicals. The resorcinol (1,3-dihydroxybenzene) core is a key structural feature for this activity.

Studies on various synthetic and natural phenolic compounds illustrate this potential. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity. For comparison, the table below shows the antioxidant performance of other resorcinol-containing compounds and standard antioxidants.

Table 1: Free Radical Scavenging Activity of Selected Resorcinol Derivatives and Antioxidants

| Compound | Assay | EC₅₀ / IC₅₀ (µM or µg/mL) | Source |

|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | ABTS Radical Scavenging | Potent Activity Reported | nih.gov |

| 2,2'-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ) | DPPH Radical Scavenging | EC₅₀: 7.93 µg/mL | researchgate.net |

| Tert-butyl hydroquinone (B1673460) (TBHQ) | DPPH Radical Scavenging | EC₅₀: 22.20 µg/mL | researchgate.net |

| Propyl gallate (PG) | DPPH Radical Scavenging | EC₅₀: 8.74 µg/mL | researchgate.net |

EC₅₀/IC₅₀ is the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.

Immunomodulatory Research: Effects on Lymphocyte Proliferation

Research has specifically pointed to the immunomodulatory effects of extracts containing this compound as a primary active compound. researchgate.net These studies have reported a dual effect on lymphocytes:

Immunostimulant activity on normal lymphocytes. researchgate.net

Antiproliferative activity on tumor lymphocytes. researchgate.net

This suggests a selective modulation of the immune response, promoting the function of healthy immune cells while inhibiting the proliferation of cancerous ones.

Broader studies on the 5-n-alkylresorcinol (AR) class, particularly those derived from wheat bran, corroborate these immunomodulatory and anti-inflammatory roles. researchgate.net These ARs have been shown to significantly inhibit the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in activated macrophage cells. researchgate.net The underlying mechanism involves the suppression of key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and JNK/MAPK. researchgate.net

Enzyme Inhibition Profiles (e.g., Tyrosinase Inhibition)

The 1,3-dihydroxybenzene (resorcinol) structure is a well-recognized pharmacophore for the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com While this compound has not been specifically tested for this activity, numerous studies on other resorcinol derivatives have demonstrated potent tyrosinase inhibition, often far exceeding that of the commonly used standard, kojic acid. nih.govnih.gov

These inhibitors are typically competitive, binding to the enzyme's active site. The dual hydroxyl groups on the resorcinol ring are critical for this high-affinity binding. nih.govmdpi.com The table below presents the inhibitory concentrations (IC₅₀) for several resorcinol-based tyrosinase inhibitors, highlighting the efficacy of this chemical scaffold.

Table 2: Tyrosinase Inhibitory Activity of Various Resorcinol-Containing Compounds

| Compound | IC₅₀ (µM) | Comparison to Kojic Acid | Source |

|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | ~55-fold more potent | nih.gov |

| MHY1556 | 0.50 | Significantly more potent | nih.gov |

| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | 17.85 | More potent | mdpi.com |

| Kojic Acid (Reference) | ~24-53 | - | nih.govmdpi.comnih.gov |

IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity. A lower value indicates a more potent inhibitor.

Other Biological Activities Reported for Related 5-Alkylresorcinols (e.g., Anti-inflammatory, Nematicidal)

Beyond the activities previously discussed, the class of 5-alkylresorcinols exhibits a range of other biological effects.

Anti-inflammatory Activity: As detailed in the immunomodulatory section, anti-inflammatory action is a well-documented property of 5-alkylresorcinols. nih.gov Extracts rich in this compound have been noted for their anti-inflammatory effects. researchgate.net This activity is largely attributed to the downregulation of pro-inflammatory gene expression and the inhibition of signaling pathways like NF-κB. researchgate.net

Nematicidal Activity: The potential of 5-alkylresorcinols as nematicidal agents is not well established in the scientific literature. However, other classes of natural phenolic compounds, such as flavonoids, have shown significant nematicidal properties against root-knot nematodes like Meloidogyne incognita. mdpi.com For example, flavonoids such as fisetin (B1672732) and morin (B1676745) have demonstrated high efficacy in causing mortality of nematode juveniles. mdpi.com While this indicates that plant-derived phenolics can be effective nematicides, specific research into this application for 5-alkylresorcinols is lacking.

Cytotoxic and Anticancer Activity: this compound was first identified through bioassay-guided fractionation for its cytotoxic effects. conicet.gov.ar It has shown dose-dependent cytotoxicity against several human tumor cell lines, including hepatocellular carcinoma (Hep G2), mucoepidermoid pulmonary carcinoma (H292), and mammary gland adenocarcinoma (MCF-7). conicet.gov.ar

Structure Activity Relationship Sar Studies for 5 Trideca 4,7 Dienyl Benzene 1,3 Diol Analogues

Influence of Alkyl Chain Length and Unsaturation on Bioactivity

The lipophilic alkyl chain of 5-alk(en)ylresorcinols plays a pivotal role in modulating their biological effects, primarily by influencing their interaction with cell membranes and their physicochemical properties such as hydrophobicity.

The length of the alkyl chain has been shown to have a significant, though often complex, impact on the bioactivity of 5-alkylresorcinol homologues. For instance, in studies on the antioxidant activity of these compounds, a "cut-off" effect is often observed. In bulk oils, antioxidant activity tends to decrease as the alkyl chain length increases. nih.govresearchgate.net This is attributed to the intrinsic radical scavenging capacity of the resorcinol (B1680541) head, which is sterically hindered by a longer alkyl tail. Conversely, in oil-in-water emulsions, an optimal antioxidant activity is often seen at an intermediate alkyl chain length. nih.govresearchgate.net This is because the partitioning of the molecule between the oil and water phases, a critical factor for its effectiveness in such systems, is heavily dependent on the alkyl chain length. nih.govresearchgate.net

The degree of unsaturation in the alkyl chain also significantly influences bioactivity. The presence of double bonds can alter the conformational flexibility of the chain, affecting how the molecule inserts into and perturbs biological membranes. For example, 5-(n-heptadecenyl)resorcinol, an alkenylresorcinol, has been demonstrated to increase the permeability of erythrocyte membranes. nih.gov This membrane-perturbing action is considered a primary contributor to the biological effects of these phenolic lipids. nih.gov The introduction of double bonds can increase the fluidity of the membrane, a property that is dependent on the position and configuration (cis/trans) of the double bonds.

| Structural Feature | Observed Effect on Bioactivity | Underlying Mechanism/Reason | References |

|---|---|---|---|

| Increasing Alkyl Chain Length (in bulk oil) | Decreased antioxidant activity | Increased steric hindrance of the resorcinol head, reducing radical scavenging efficiency. | nih.govresearchgate.net |

| Increasing Alkyl Chain Length (in oil-in-water emulsion) | Optimal activity at intermediate length ("cut-off effect") | Balance of hydrophobicity and partitioning between oil and water phases. | nih.govresearchgate.net |

| Presence of Unsaturation (Double Bonds) | Increased membrane permeability | Alteration of membrane fluidity and induction of structural perturbations. | nih.gov |

Contribution of the Resorcinol Moiety to Pharmacological Effects

The resorcinol head, a 1,3-dihydroxybenzene ring, is the pharmacophore responsible for many of the pharmacological effects of this class of compounds. The two hydroxyl groups are critical for the antioxidant and radical scavenging properties, as they can donate hydrogen atoms to neutralize free radicals.

The cytotoxic activity of 5-alk(en)ylresorcinols against various cancer cell lines is a significant area of research. byjus.comnih.gov For instance, 1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene, isolated from Lithraea molleoides, has demonstrated cytotoxic activity against human hepatocellular carcinoma (HepG2), mucoepidermoid pulmonary carcinoma (H292), and mammary gland adenocarcinoma (MCF-7) cell lines. researchgate.net Studies have shown that the free phenolic hydroxyl groups are essential for this anticancer activity. researchgate.net The mechanism of this cytotoxicity is often linked to the induction of apoptosis, characterized by DNA fragmentation and nuclear condensation. nih.gov

Furthermore, the resorcinol moiety is implicated in a wide range of other biological activities, including antimicrobial and enzyme inhibitory effects. nih.gov The ability of the resorcinol structure to interact with proteins and other biological macromolecules through hydrogen bonding and other non-covalent interactions underpins these diverse pharmacological properties. For example, some resorcinol derivatives have been shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.net

| Cell Line | Cancer Type | IC50 (µM) | References |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 68 ± 2 | researchgate.net |

| H292 | Mucoepidermoid Pulmonary Carcinoma | 63 ± 5 | researchgate.net |

| MCF-7 | Mammary Gland Adenocarcinoma | 147 ± 5 | researchgate.net |

Comparative Analysis of Isomers and Positional Derivatives

The precise spatial arrangement of functional groups in 5-Trideca-4,7-dienyl-benzene-1,3-diol and its analogues is a critical determinant of their biological activity. This includes the substitution pattern on the resorcinol ring and the location of double bonds in the alkyl chain.

Similarly, the position of the alkyl chain on the resorcinol ring is significant. The vast majority of naturally occurring and biologically active alk(en)ylresorcinols feature the alkyl chain at the 5-position. While direct comparative studies on the bioactivity of other positional isomers of this compound are limited, research on related compounds suggests that moving the alkyl chain to a different position would likely alter the molecule's interaction with biological membranes and target proteins. For example, in the context of tyrosinase inhibition by thiazolyl resorcinols, the 4-alkylresorcinol derivatives showed a good correlation between predicted and measured activity, underscoring the importance of the substitution pattern. nih.gov

The location of the double bonds within the dienyl chain also has a profound impact on the molecule's three-dimensional structure and its interaction with lipid bilayers. Molecular dynamics simulations of unsaturated lipid chains have shown that the position of a double bond significantly affects membrane properties such as area per lipid, membrane thickness, and acyl chain order. researchgate.net A double bond located near the center of the chain tends to cause a greater disruption to membrane packing than one located near the ends. researchgate.net Therefore, it can be inferred that isomers of this compound with different double bond positions (e.g., 3,6-dienyl or 5,8-dienyl) would exhibit distinct membrane-perturbing effects and, consequently, different biological activity profiles.

| Isomeric Variation | Likely Impact on Bioactivity | Structural Rationale | References |

|---|---|---|---|

| Positional Isomers of Hydroxyl Groups (e.g., Catechol or Hydroquinone) | Altered receptor binding and antioxidant potential. | Changes in electronic properties, hydrogen bonding capacity, and molecular shape. | nih.gov |

| Positional Isomers of the Alkyl Chain (e.g., 2- or 4-Trideca-4,7-dienyl) | Modified interaction with membrane surfaces and target proteins. | Alteration of the molecule's amphiphilic character and steric profile. | nih.gov |

| Positional Isomers of Double Bonds in the Alkyl Chain | Different membrane-perturbing effects and altered biological activity. | Varying degrees of disruption to lipid packing in biological membranes. | researchgate.net |

Advanced Methodologies for Research and Development of 5 Trideca 4,7 Dienyl Benzene 1,3 Diol

Bioprocess Optimization for Natural Product Isolation

The efficient extraction of 5-trideca-4,7-dienyl-benzene-1,3-diol from natural sources, such as plants in the Anacardiaceae or Ardisia families, is a critical first step for research and development. Bioprocess optimization focuses on maximizing the yield and purity of the target compound while minimizing cost, time, and environmental impact. Key to this is the systematic evaluation of various extraction parameters.

Modern extraction strategies often employ response surface methodology (RSM) to identify the optimal conditions by simultaneously varying multiple factors. These factors typically include the choice of solvent, solid-to-liquid ratio, temperature, extraction time, and the application of physical forces like sonication or microwave radiation.

For instance, studies on alkylresorcinols (ARs), the class of compounds to which this compound belongs, have compared multiple extraction techniques for their efficiency. A comparative evaluation of methods for extracting ARs from wheat bran highlights the significant impact of the chosen technique on yield and the profile of extracted compounds. nih.govnih.gov Ultrasound-assisted extraction (UAE) has emerged as a particularly promising method. UAE utilizes acoustic cavitation to disrupt cell walls, which enhances solvent penetration into the plant matrix and accelerates mass transfer. nih.govresearchgate.net This often leads to higher extraction efficiency in shorter times compared to traditional methods like Soxhlet extraction or simple maceration. nih.govnih.gov For example, a 10-minute ultrasound-assisted extraction has been shown to yield lipid recoveries similar to a standard 24-hour conventional method. nih.gov

The selection of solvent is also paramount. Acetone (B3395972) has demonstrated a high affinity for ARs, leading to enhanced extraction yields. nih.gov However, sequential extraction with solvents of varying polarity (e.g., n-hexane followed by acetone and then methanol) can fractionate different classes of lipids, which may be useful for isolating specific homologs. nih.gov

Below is an interactive data table summarizing the findings from a comparative study on alkylresorcinol extraction methods, showcasing how different conditions can be optimized to enhance yield.

Table based on data from a comparative evaluation of AR extraction methods. nih.govnih.gov Yields are presented relative to the standard Soxhlet (Acetone) method for comparison.

Developments in Chemoenzymatic and Biosynthetic Approaches for Production

While isolation from natural sources is a primary route, the complex structure of this compound presents challenges for large-scale production. Consequently, research into chemical and biological synthesis is crucial.

Biosynthetic Pathways: Resorcinolic lipids are synthesized in nature via the polyketide pathway. wikipedia.orgnih.gov This process is orchestrated by a family of enzymes known as type III polyketide synthases (PKSs). nih.govresearchgate.net Specifically, enzymes called alkylresorcinol synthases (ARSs) catalyze the formation of the 5-alkylresorcinol core. nih.gov The reaction starts with a fatty acyl-CoA starter unit (which determines the length and saturation of the alkyl tail) and involves three successive condensation reactions with malonyl-CoA as the extender unit. nih.govresearchgate.net The resulting linear tetraketide intermediate then undergoes a specific intramolecular cyclization and aromatization to form the characteristic dihydroxybenzene ring. nih.govnih.gov The unsaturation in the trideca-4,7-dienyl tail of the target molecule would be introduced by specific fatty acid desaturases acting on the fatty acyl-CoA precursor.

Chemoenzymatic and Synthetic Approaches: The limitations of total chemical synthesis for such complex molecules have spurred the development of chemoenzymatic methods. nih.gov This strategy combines the efficiency of chemical synthesis for creating a core scaffold with the high selectivity of enzymes for specific modifications. For a molecule like this compound, a potential chemoenzymatic route could involve the chemical synthesis of the resorcinol (B1680541) ring, followed by enzyme-catalyzed attachment or modification of the alkyl side chain.

Furthermore, advances in synthetic biology and metabolic engineering offer a promising future for producing this compound. nih.govnih.govyoutube.com This involves engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to function as "microbial factories." youtube.comyoutube.com By introducing the necessary biosynthetic genes—such as an alkylresorcinol synthase and the specific desaturases—into a host organism, it may be possible to produce the compound from simple feedstocks like glucose. nih.gov This approach has been successfully used for many other complex natural products and offers a scalable and sustainable production platform. youtube.comnih.gov

Integration of Omics Technologies in Mechanistic Studies

Understanding the biological role and mechanism of action of this compound requires a holistic, systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. nsf.govnih.gov

Omics Workflow for Mechanistic Insights: A typical multi-omics workflow begins with a perturbation experiment, such as treating a cell line or organism with the compound. Scientists then collect samples over time to analyze changes at different biological levels.

Transcriptomics (RNA-Seq) reveals which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being affected. researchgate.net

Proteomics , often using mass spectrometry, identifies changes in the abundance and post-translational modifications of proteins, showing the functional output of the genetic response. nih.gov

Metabolomics analyzes the global profile of small-molecule metabolites, offering a direct snapshot of the biochemical activity and phenotype resulting from the compound's presence. researchgate.netmdpi.comyoutube.com

By integrating these datasets, researchers can build comprehensive models of the compound's interaction with biological systems. For example, metabolomics has been used to identify the metabolic pathways affected by plantaricin Q7 in its action against Listeria monocytogenes biofilms. mdpi.com Similarly, combining proteomics and lipidomics helped identify the role of specific fatty acids in the recovery from demyelinating lesions. nih.gov In the context of alkylresorcinols, omics approaches are being used to study their interaction with gut microbiota and their influence on host metabolism. nih.gov

The table below outlines the primary omics technologies and their specific applications in the study of a natural product like this compound.

This table summarizes the application of various omics technologies in natural product research. nsf.govnih.govnih.govresearchgate.netfrontiersin.org

Future Research Trajectories and Pre Clinical Translational Potentials of 5 Trideca 4,7 Dienyl Benzene 1,3 Diol

Discovery of Novel Molecular Targets and Signaling Pathways

Initial studies have shown that 5-Trideca-4,7-dienyl-benzene-1,3-diol induces apoptosis in human hepatocarcinoma cell lines, specifically HepG2 and Hep3B. This process is characterized by DNA fragmentation and nuclear condensation, hallmarks of programmed cell death. nih.gov However, the precise molecular targets and signaling pathways that this compound modulates to exert its cytotoxic effects remain largely uncharted.

Future research should prioritize the identification of specific protein interactions and the elucidation of the upstream and downstream signaling cascades affected by this molecule. For instance, while it is known that 5-alkylresorcinols (ARs) as a class can interfere with DNA synthesis and repair mechanisms in tumor cells, the specific enzymes and proteins that this compound interacts with are yet to be identified. researchgate.net

A recent study on a mixture of 5-alkylresorcinols in the context of colorectal cancer pointed towards the activation of Hematopoietic Cell-Specific Lyn-Substrate 1 (HCLS1) and the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Investigating whether this compound acts through a similar mechanism would be a significant step forward. Furthermore, exploring its potential to modulate mitochondrial function and other apoptotic pathways is crucial. conicet.gov.ar

Design and Synthesis of Potent and Selective Analogues for Specific Bioactivities

The structural features of this compound, namely its resorcinol (B1680541) ring and the unsaturated tridecadienyl side chain, offer a fertile ground for medicinal chemistry exploration. The synthesis of analogues with modified alkyl chains—varying in length, saturation, and the position of double bonds—could lead to the discovery of compounds with enhanced potency and selectivity against specific cancer types.

Established synthetic routes for 5-alkylresorcinols, such as the Wittig reaction, Grignard reactions, and Suzuki or Sonogashira coupling reactions, provide a solid foundation for creating a library of analogues. nih.gov These methods often utilize precursors like 3,5-dimethoxybenzaldehyde (B42067) to construct the alkylresorcinol scaffold.

Structure-activity relationship (SAR) studies on other alkylresorcinols have indicated that the length of the alkyl chain significantly influences cytotoxicity. conicet.gov.ar A systematic investigation of how modifications to the 13-carbon dienyl chain of this compound impact its biological activity is a critical next step. This could involve synthesizing analogues with saturated chains of varying lengths or altering the position and geometry of the double bonds.

Investigation in Advanced In Vitro and Ex Vivo Research Models

While initial cytotoxicity screening of this compound was performed using traditional two-dimensional (2D) cell cultures of Hep G2, H292, and MCF-7 cell lines, future preclinical evaluations should employ more physiologically relevant models. johnshopkins.eduscirp.org Advanced in vitro and ex vivo systems, such as three-dimensional (3D) spheroids and organoids, offer a more accurate representation of the tumor microenvironment. nih.govnih.gov

These models better mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors in vivo. nih.govnih.gov Utilizing patient-derived organoids (PDOs) would be particularly valuable for assessing the efficacy of this compound in a personalized medicine context, as PDOs can retain the genetic and phenotypic heterogeneity of the original tumor. researchgate.net

Ex vivo models, such as precision-cut tissue slices from tumors or relevant organs, could also be employed to study the compound's effects in a more intact tissue architecture and to begin to understand its metabolism in a complex biological system.

Exploration of Bioavailability and Metabolism in Non-human Systems for Research Applications

Understanding the pharmacokinetic profile of this compound is paramount for its development as a therapeutic agent. Currently, there is no specific data on the bioavailability, distribution, metabolism, and excretion (ADME) of this particular compound. However, studies on the broader class of 5-alkylresorcinols provide some valuable insights.

Generally, 5-alkylresorcinols are absorbed in the small intestine, with an absorption rate of approximately 50-70%. nih.gov Their absorption is thought to occur via both passive diffusion and active transport mechanisms. Once absorbed, they are metabolized, primarily into 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA). nih.gov The elimination half-life of alkylresorcinols tends to increase with the length of the alkyl side chain. johnshopkins.edu

Future in vivo studies in non-human models, such as rodents, are essential to determine the specific ADME properties of this compound. These studies should aim to quantify the parent compound and its metabolites in plasma, urine, and feces over time to establish a comprehensive pharmacokinetic profile. Investigating potential enterohepatic circulation of its metabolites will also be important. nih.gov

Innovation in Delivery Systems for Research Applications

The lipophilic nature of this compound, a characteristic of alkylresorcinols, may present challenges for its formulation and delivery in aqueous environments. To enhance its solubility, stability, and bioavailability for research and potential therapeutic use, innovative delivery systems should be explored.

Nano-based drug delivery systems, such as liposomes, nanoparticles, and nanoemulsions, have shown promise for encapsulating and delivering hydrophobic compounds. These systems can improve the pharmacokinetic properties of the drug, protect it from premature degradation, and potentially target it to tumor tissues through passive (the enhanced permeability and retention effect) or active targeting strategies.

For instance, the development of a nanoemulsion formulation for a lipophilic extract containing alkylresorcinols has been reported to enhance its activity. acs.org Similar approaches could be adapted for this compound to improve its efficacy in preclinical models.

Addressing Research Gaps and Challenges in Alkylresorcinol Science

The study of this compound is emblematic of the broader field of alkylresorcinol science, which, despite its potential, faces several research gaps and challenges. A primary challenge is the incomplete understanding of the precise mechanisms of action for many of their reported biological activities, including their cytotoxic effects. While interactions with cell membranes and effects on DNA are proposed, the specific molecular details are often lacking.

Another significant gap is the limited availability of pure, individual alkylresorcinol compounds for research. Most studies have been conducted on extracts or mixtures of homologues, making it difficult to attribute specific activities to individual molecules. The synthesis of a broader range of pure alkylresorcinol analogues, including the specific compound of interest, is crucial for advancing the field.

Furthermore, comprehensive in vivo studies to validate the in vitro findings and to establish clear dose-response relationships and safety profiles are needed. Bridging the gap between the promising in vitro data and in vivo efficacy and safety is a critical hurdle that needs to be overcome for the translational development of these compounds.

Q & A

Q. What are the established synthetic routes for 5-Trideca-4,7-dienyl-benzene-1,3-diol, and how is purity validated?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the tridecadienyl chain to the resorcinol core. Characterization requires NMR (¹H/¹³C) to confirm regioselectivity and double-bond geometry, supplemented by HPLC-MS for purity assessment (>95%). Cross-validate with FT-IR for hydroxyl and diene functional groups. Handling precautions (e.g., inert atmosphere for unsaturated chains) should align with safety protocols for similar dienylphenols .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer: Use tiered screening: (1) In vitro assays (e.g., enzyme inhibition, antioxidant DPPH/ABTS tests) to identify potential targets; (2) Cell-based viability assays (MTT/XTT) with controls for solvent interference. Prioritize assays linked to structural analogs (e.g., alkylresorcinols’ anticancer activity). Include dose-response curves and statistical validation (p<0.05, n≥3 replicates) .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer: High-resolution NMR (500 MHz+) is essential for resolving diene proton coupling patterns (J-values). Use COSY/NOESY to confirm conjugation and spatial proximity of substituents. Mass spectrometry (HRMS-ESI) confirms molecular weight, while UV-Vis can detect π→π* transitions in the diene moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer: Apply factorial design to isolate variables (e.g., solvent polarity, assay temperature) causing discrepancies. For example, a 2³ design testing solvent (DMSO vs. ethanol), concentration (1–100 µM), and cell line variability. Use ANOVA to identify significant interactions and optimize experimental conditions . Meta-analysis of published data with heterogeneity testing (I² statistic) can reveal systemic biases .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains or lipid membranes). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Compare charge distributions (DFT calculations) with bioactive analogs to refine pharmacophore models .

Q. How does the diene chain’s stereochemistry influence physicochemical properties?

Methodological Answer: Synthesize cis/trans diene isomers via controlled hydrogenation/stereoselective coupling. Compare logP (shake-flask method), solubility (HPLC-UV), and membrane permeability (PAMPA). Correlate with bioactivity shifts to establish structure-activity relationships (SAR). Use circular dichroism if chirality is introduced .

Q. What theoretical frameworks guide mechanistic studies of its antioxidant activity?

Methodological Answer: Apply the HAT (Hydrogen Atom Transfer) and SET (Single Electron Transfer) mechanistic models. Use kinetic assays (e.g., TRAP) to measure radical scavenging rates. EPR spectroscopy can detect radical intermediates, while DFT calculates bond dissociation energies (BDEs) for hydroxyl groups .

Q. How to optimize isolation protocols for trace metabolites in biological matrices?

Methodological Answer: Develop a SPE (Solid-Phase Extraction) method using C18 or mixed-mode cartridges. Optimize mobile phases (ACN/water with 0.1% formic acid) for LC-MS/MS. Validate recovery rates (>80%) via spike-recovery experiments in plasma/tissue homogenates. Consider derivatization (e.g., silylation for GC-MS) to enhance volatility .

Theoretical and Reproducibility Focus

Q. What conceptual frameworks address discrepancies in pharmacokinetic models?

Methodological Answer: Integrate compartmental vs. PBPK (Physiologically Based Pharmacokinetic) models. Use AIC/BIC metrics to compare fit quality. Incorporate in vitro-in vivo extrapolation (IVIVE) from hepatic microsomal stability data. Cross-validate with in vivo rodent studies, ensuring adherence to 3R principles .

Q. How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer: Publish detailed reaction logs (temperature gradients, catalyst aging). Use DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, solvent purity). Share raw spectral data in repositories (e.g., Zenodo) and validate via inter-lab reproducibility trials .

Data Analysis and Validation

Q. What statistical methods are robust for dose-response outliers?

Methodological Answer: Apply non-linear regression (four-parameter logistic model) with outlier detection (Grubbs’ test). Use bootstrapping to estimate EC50 confidence intervals. For skewed data, non-parametric approaches (e.g., Kruskal-Wallis) are preferable .

Q. How to validate chromatographic peaks in complex mixtures?

Methodological Answer: Spike authentic standards and monitor retention time/MS fragmentation consistency. Use orthogonal detectors (e.g., CAD alongside UV) for confirmation. Implement multivariate analysis (PCA) to distinguish co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.